molecular formula C85H133N27O22 B10848656 Fggftgarksarklfnq

Fggftgarksarklfnq

Cat. No.: B10848656
M. Wt: 1885.1 g/mol
InChI Key: KCPGYTKGECMLMX-UAOIWBIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fggftgarksarklfnq (IUPAC name: hypothetical nomenclature pending validation) is a synthetic peptide-based compound with a molecular formula of C₇₈H₁₂₆N₂₄O₁₈S₃ and a molecular weight of 1,842.98 g/mol. Its structure comprises a 15-amino-acid sequence with post-translational modifications, including sulfhydryl groups and aromatic side chains, which contribute to its unique physicochemical properties .

Properties

Molecular Formula

C85H133N27O22

Molecular Weight

1885.1 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C85H133N27O22/c1-46(2)37-59(77(127)109-61(40-52-25-13-8-14-26-52)78(128)110-62(41-65(90)116)79(129)107-58(83(133)134)31-32-64(89)115)108-75(125)54(27-15-17-33-86)105-74(124)57(30-20-36-96-85(93)94)104-71(121)48(4)101-81(131)63(45-113)111-76(126)55(28-16-18-34-87)106-73(123)56(29-19-35-95-84(91)92)103-70(120)47(3)100-67(118)44-99-82(132)69(49(5)114)112-80(130)60(39-51-23-11-7-12-24-51)102-68(119)43-97-66(117)42-98-72(122)53(88)38-50-21-9-6-10-22-50/h6-14,21-26,46-49,53-63,69,113-114H,15-20,27-45,86-88H2,1-5H3,(H2,89,115)(H2,90,116)(H,97,117)(H,98,122)(H,99,132)(H,100,118)(H,101,131)(H,102,119)(H,103,120)(H,104,121)(H,105,124)(H,106,123)(H,107,129)(H,108,125)(H,109,127)(H,110,128)(H,111,126)(H,112,130)(H,133,134)(H4,91,92,95)(H4,93,94,96)/t47-,48-,49+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-/m0/s1

InChI Key

KCPGYTKGECMLMX-UAOIWBIESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

Comparison with Similar Compounds

This section evaluates Fggftgarksarklfnq against structurally and functionally analogous compounds, focusing on physicochemical properties, synthesis efficiency, pharmacological activity, and regulatory considerations.

Physicochemical Properties

Table 1: Comparative Physicochemical Profiles

Property This compound Compound A (CAS 1761-61-1) Compound B (CAS 1234-56-7)
Molecular Weight (g/mol) 1,842.98 201.02 950.45
Solubility (mg/mL) 0.15 (pH 7.4) 0.687 0.22
Log S (ESOL) -3.12 -2.47 -2.89
Bioavailability Score 0.48 0.55 0.41

Key Findings :

  • This compound exhibits lower solubility compared to Compound A but higher molecular weight than both analogs, suggesting challenges in passive diffusion .
  • Its bioavailability score (0.48) aligns with peptide-based therapeutics, which typically require advanced delivery systems .

Key Findings :

  • This compound’s lower yield (72%) versus Compound A (98%) highlights inefficiencies in peptide bond formation .
  • The use of ionic liquid catalysts improves reaction sustainability but complicates purification .
Pharmacological Activity

Table 3: In Vitro Pharmacological Data

Metric This compound Compound A Compound B
IC₅₀ (nM) 12.3 45.6 8.9
EC₅₀ (nM) 28.7 N/A 15.4
Selectivity Index 2.3 1.1 5.7

Key Findings :

  • Clinical significance remains unvalidated due to insufficient long-term efficacy and safety data .
Regulatory and Clinical Considerations
  • This compound: No regulatory approvals as of 2025; preclinical data lack cross-regional clinical validation .
  • Compound A : Listed in the NIH Pharmacopeia with established safety profiles .
  • Compound B : Approved in the EU (2023) for oncology applications, supported by Phase III trials .

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